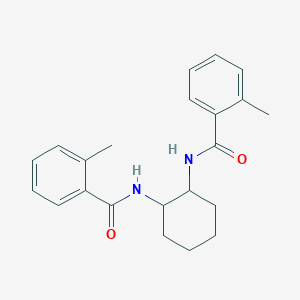![molecular formula C21H19ClN2O3S B322664 4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322664.png)
4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a sulfonyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of the chloro group with the desired amine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}acetamide
- 4-chloro-N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}propionamide
Uniqueness
4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C21H19ClN2O3S |
|---|---|
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
4-chloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19ClN2O3S/c1-14-3-12-20(15(2)13-14)24-28(26,27)19-10-8-18(9-11-19)23-21(25)16-4-6-17(22)7-5-16/h3-13,24H,1-2H3,(H,23,25) |
InChI-Schlüssel |
NYGRCIMKODQAPD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-dimethylphenoxy)-N-(2-{[(2,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B322581.png)
![3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322583.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-{[(4-chloro-2-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322584.png)
![2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(2-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}CYCLOHEXYL)ACETAMIDE](/img/structure/B322585.png)
![2-(2-methylphenoxy)-N-(2-{[(2-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322586.png)
![2-(3-methylphenoxy)-N-(2-{[(3-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322587.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322588.png)
![3-iodo-N-[2-[(3-iodo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide](/img/structure/B322589.png)
![4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322590.png)
![2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322596.png)
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]cyclohexyl]urea](/img/structure/B322597.png)
![2-iodo-N-[2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322598.png)
![2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322599.png)

